molecular formula C9H13BrN2O B13615615 5-Bromo-2-butoxypyridin-3-amine

5-Bromo-2-butoxypyridin-3-amine

Cat. No.: B13615615
M. Wt: 245.12 g/mol
InChI Key: JZAGHUAXSBNERV-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxypyridin-3-amine is an organic compound with the molecular formula C9H13BrN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

5-bromo-2-butoxypyridin-3-amine

InChI

InChI=1S/C9H13BrN2O/c1-2-3-4-13-9-8(11)5-7(10)6-12-9/h5-6H,2-4,11H2,1H3

InChI Key

JZAGHUAXSBNERV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=N1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-butoxypyridin-3-amine typically involves the bromination of 2-butoxypyridin-3-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids . This reaction is carried out under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound can be achieved through scalable processes involving bromination and subsequent amination reactions. The use of readily available starting materials and efficient catalytic systems ensures high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-butoxypyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Arylboronic Acids: Reactants in coupling reactions.

    Bases: Such as potassium carbonate, used to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Bromo-2-butoxypyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-butoxypyridin-3-amine involves its participation in various chemical reactions, primarily through the formation of carbon-carbon and carbon-nitrogen bonds. The molecular targets and pathways depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-butoxypyridin-3-amine is unique due to its butoxy substituent, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science .

Biological Activity

5-Bromo-2-butoxypyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom at the fifth position and a butoxy group at the second position of the pyridine ring, with an amino group at the third position. The unique structural characteristics of this compound may contribute to its interactions with various biological targets, making it a candidate for further pharmacological investigations.

Chemical Structure and Properties

The molecular formula of this compound is C9H12BrNC_9H_{12}BrN, and it has a molecular weight of approximately 215.1 g/mol. The presence of both bromine and butoxy groups suggests that the compound may exhibit diverse chemical properties, influencing its biological activity.

PropertyValue
Molecular FormulaC9H12BrNC_9H_{12}BrN
Molecular Weight215.1 g/mol
Structural FeaturesBromine, Butoxy

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties . The mechanism is likely related to its ability to disrupt bacterial cell membranes or inhibit specific enzymes critical for bacterial survival. Further research is needed to quantify its efficacy against various pathogens.

Anticancer Potential

Research has also suggested that this compound may possess anticancer properties . It is hypothesized that this compound could interact with key signaling pathways involved in cell proliferation and apoptosis. For instance, studies on related compounds have shown that modifications in the pyridine structure can enhance their ability to inhibit cancer cell growth by targeting the PI3K/mTOR signaling pathway, which plays a crucial role in tumorigenesis .

The biological activity of this compound is thought to stem from its interactions with specific biological targets, including enzymes and receptors. The butoxy group may enhance binding affinity due to steric effects and electronic properties, potentially leading to improved therapeutic outcomes.

Case Studies

  • Study on Antimicrobial Activity : A comparative analysis was conducted on various pyridine derivatives, revealing that those with halogen substitutions exhibited enhanced antimicrobial activity against Gram-positive bacteria. The study highlighted the importance of substituent effects on biological activity.
  • Cancer Cell Line Evaluation : In vitro assays using cancer cell lines demonstrated that derivatives similar to this compound could induce apoptosis and inhibit cell proliferation through modulation of the PI3K/AKT signaling pathway .

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